Tert-butyl N-[2-(2-oxopropyl)phenyl]sulfonylcarbamate
Description
Tert-butyl N-[2-(2-oxopropyl)phenyl]sulfonylcarbamate is a sulfonylcarbamate derivative featuring a tert-butyl-protected carbamate group linked to a phenyl ring substituted with a 2-oxopropyl moiety. This compound belongs to a broader class of carbamate-containing molecules, which are widely utilized in medicinal and synthetic chemistry for their stability and versatility as intermediates or bioactive agents.
Properties
IUPAC Name |
tert-butyl N-[2-(2-oxopropyl)phenyl]sulfonylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5S/c1-10(16)9-11-7-5-6-8-12(11)21(18,19)15-13(17)20-14(2,3)4/h5-8H,9H2,1-4H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMKBLHFZUGGSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC=CC=C1S(=O)(=O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(2-oxopropyl)phenyl]sulfonylcarbamate typically involves the reaction of tert-butyl carbamate with 2-(2-oxopropyl)benzenesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction conditions often include maintaining a specific temperature and using an appropriate solvent to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve efficient production. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[2-(2-oxopropyl)phenyl]sulfonylcarbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Tert-butyl N-[2-(2-oxopropyl)phenyl]sulfonylcarbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate-protected amines.
Biology: The compound is used in the study of enzyme mechanisms and protein modifications.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(2-oxopropyl)phenyl]sulfonylcarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. This inhibition can occur through covalent modification of the enzyme or by forming a stable complex with the enzyme .
Comparison with Similar Compounds
Structural Analog 1: Adamantane-Based 2-Oxopropyl Benzoate Derivatives ()
Structural Differences :
- The adamantane-based esters (e.g., 2-(adamantan-1-yl)-2-oxoethyl benzoates) replace the tert-butyl sulfonylcarbamate group with an adamantyl-2-oxoethyl ester. The phenyl ring in the target compound is substituted with a 2-oxopropyl group, whereas adamantane derivatives feature benzoate esters.
- Conformational Similarity : Both classes adopt synclinal conformations in crystal structures due to steric and electronic effects .
Functional Properties :
- Antioxidant Activity : Adamantane derivatives exhibit selective radical scavenging, with 2-(adamantan-1-yl)-2-oxoethyl 2-chlorobenzoate outperforming standard antioxidants in hydrogen peroxide radical scavenging .
- Hypothesized Differences : The tert-butyl sulfonylcarbamate group in the target compound may confer distinct solubility or metabolic stability compared to adamantane esters, which are bulkier and more lipophilic.
Structural Analog 2: tert-butyl N-{2-[(2-azidoethyl)amino]propyl}carbamate (Block B) ()
Functional Implications :
- Block B serves as a synthetic intermediate in chemical genetics, emphasizing its role in modular synthesis. The target compound’s sulfonyl group may enhance electrophilicity, enabling interactions with biological nucleophiles (e.g., cysteine residues in enzymes).
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Adamantane vs. tert-butyl : Adamantane’s rigidity and lipophilicity enhance membrane penetration and bioactivity, whereas tert-butyl groups improve solubility and metabolic stability .
- Sulfonylcarbamate Reactivity : The sulfonyl group in the target compound may enable covalent binding to biological targets, a property absent in ester-based analogs.
- Nitrogen Substituents : highlights that nitrogen-containing adamantane derivatives exhibit enhanced anti-inflammatory effects, suggesting that introducing nitrogen into the target compound’s structure could amplify its bioactivity .
Biological Activity
Tert-butyl N-[2-(2-oxopropyl)phenyl]sulfonylcarbamate is a compound that has garnered interest in the fields of organic chemistry and biochemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, applications in research, and comparative analysis with related compounds.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C14H19NO5S
- Molecular Weight : 317.38 g/mol
The biological activity of this compound primarily stems from its ability to interact with specific enzymes and proteins. It acts as an enzyme inhibitor , which can block the active sites of certain enzymes, thus preventing their normal function. This inhibition may occur through covalent modification or the formation of stable enzyme-inhibitor complexes.
1. Enzyme Mechanisms and Protein Modifications
This compound is utilized in studies focusing on enzyme mechanisms and protein modifications. Its ability to modify enzyme activity makes it a valuable tool for investigating biochemical pathways and understanding disease mechanisms.
2. Research Applications
The compound has been employed in various research applications, including:
- Organic Synthesis : It serves as a reagent for synthesizing carbamate-protected amines.
- Pharmaceutical Development : It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific biochemical pathways.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| Tert-butyl carbamate | Structure | General reagent in organic synthesis |
| Phenylsulfonyl carbamate | Structure | Similar reactivity; used in enzyme studies |
| Boc-protected amines | Structure | Commonly used in peptide synthesis |
The unique combination of the protective tert-butyl group with the reactive phenylsulfonyl moiety allows for versatile reactivity, distinguishing it from other compounds.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in various biological contexts:
- Enzyme Inhibition Studies : Research indicates that this compound effectively inhibits specific enzymes involved in metabolic pathways, showcasing its potential as a lead compound for drug development targeting metabolic disorders.
- Cytotoxicity Assessments : In vitro studies have demonstrated that while the compound exhibits inhibitory effects on certain enzymes, it maintains low cytotoxicity against human cell lines, indicating its safety profile for further development .
- Structure-Activity Relationship (SAR) : SAR studies have been conducted to optimize the biological activity of related compounds, identifying key structural features that enhance enzyme inhibition and reduce off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
